molecular formula C14H15O4P B12661772 p-(1-Phenylethyl)phenyl dihydrogen phosphate CAS No. 94200-32-5

p-(1-Phenylethyl)phenyl dihydrogen phosphate

Cat. No.: B12661772
CAS No.: 94200-32-5
M. Wt: 278.24 g/mol
InChI Key: GOQMSORPLCOQCQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [4-(1-phenylethyl)phenyl] dihydrogen phosphate , reflecting its substitution pattern and functional groups. The structure consists of a central benzene ring substituted at the para position with a phosphate group (-OPO₃H₂) and a 1-phenylethyl moiety (-CH(C₆H₅)CH₃).

The molecular formula C₁₄H₁₅O₄P corresponds to a molecular weight of 278.24 g/mol . The structural arrangement is critical for its physicochemical properties, including a density of 1.307 g/cm³ and a boiling point of 450.4°C at 760 mmHg . The canonical SMILES notation CC(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(O)O encodes the connectivity of atoms, emphasizing the branched ethylphenyl group and phosphate ester linkage.

CAS Registry Number and EC Number Cross-Referencing

The Chemical Abstracts Service (CAS) Registry Number 94200-32-5 uniquely identifies this compound across regulatory and commercial databases. The European Community (EC) Number 303-508-3 further facilitates its classification under EU chemical regulations, ensuring unambiguous referencing in safety and compliance documents. These identifiers are indispensable for tracking the compound’s commercial availability, regulatory status, and research applications.

SMILES Notation and InChIKey Cryptographic Analysis

The canonical SMILES string CC(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(O)O provides a linear representation of the molecular structure, prioritizing atomic connectivity and stereochemical features. The InChIKey GOQMSORPLCOQCQ-UHFFFAOYSA-N , a 27-character cryptographic hash, enables rapid database searches without full structural input. The first 14 characters (GOQMSORPLCOQCQ ) encode the molecular骨架, while the remainder specify stereochemical and isotopic details.

Synonymous Designations in Chemical Databases

This compound is cataloged under multiple synonymous designations, including:

  • This compound
  • [4-(1-Phenylethyl)phenyl] phosphate

These variants arise from differences in nomenclature conventions across platforms like PubChem and ChemSpider. For instance, the European Chemicals Agency (ECHA) employs the IUPAC name for regulatory clarity, whereas vendor catalogs may use simplified descriptors.

Table 1: Key Identifiers and Molecular Descriptors

Property Value Source
CAS Registry Number 94200-32-5
EC Number 303-508-3
Molecular Formula C₁₄H₁₅O₄P
Molecular Weight 278.24 g/mol
SMILES CC(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(O)O
InChIKey GOQMSORPLCOQCQ-UHFFFAOYSA-N
Boiling Point 450.4°C at 760 mmHg

Properties

CAS No.

94200-32-5

Molecular Formula

C14H15O4P

Molecular Weight

278.24 g/mol

IUPAC Name

[4-(1-phenylethyl)phenyl] dihydrogen phosphate

InChI

InChI=1S/C14H15O4P/c1-11(12-5-3-2-4-6-12)13-7-9-14(10-8-13)18-19(15,16)17/h2-11H,1H3,(H2,15,16,17)

InChI Key

GOQMSORPLCOQCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation and Catalytic Hydrogenation

A well-documented method for preparing p-(1-Phenylethyl)phenyl derivatives involves the acid-catalyzed condensation of acetophenone with 4-aminodiphenylamine, followed by catalytic hydrogenation. This process yields N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine, a close structural analog relevant to the target compound.

  • Procedure :

    • Mix acetophenone and 4-aminodiphenylamine in toluene with an acid catalyst such as hydrochloric acid-activated bentonite.
    • Heat the mixture to approximately 120–125 °C to promote condensation, simultaneously removing water formed during the reaction by distillation to drive the equilibrium forward.
    • After partial conversion (50–90%), isolate the condensation product N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine by crystallization.
    • Subject this intermediate to catalytic hydrogenation using Raney nickel catalyst under hydrogen pressure (e.g., 3 MPa) at elevated temperature (~150 °C) to obtain the reduced amine product with high purity (≥96%).
  • Key Parameters :

    • Reaction temperature: 120–125 °C for condensation; 150 °C for hydrogenation
    • Catalyst: Acid-activated bentonite for condensation; Raney nickel for hydrogenation
    • Solvent: Toluene
    • Water removal rate: Controlled distillation at ~1.2 L/h per kg of amine to optimize conversion
    • Purity of final product: Up to 99.7% by gas chromatography analysis
Step Conditions Outcome
Acid-catalyzed condensation 120–125 °C, toluene, acid catalyst N-(1-phenylethylidene)-N'-phenyl intermediate, ~80% conversion
Catalytic hydrogenation 150 °C, 3 MPa H2, Raney nickel N-(1-phenylethyl)-N'-phenyl product, ≥96% purity

This method is industrially relevant due to its scalability and relatively high purity of the product.

Phosphorylation to Form p-(1-Phenylethyl)phenyl Dihydrogen Phosphate

Chemical Phosphorylation Using Phosphoryl Chloride or Phenyl Phosphoric Acid Derivatives

Phosphorylation of aromatic alcohols or phenols to form aryl dihydrogen phosphates typically involves reaction with phosphoryl chloride or phenyl phosphoric acid derivatives under controlled conditions.

  • General Approach :

    • The phenolic hydroxyl group of the p-(1-Phenylethyl)phenyl moiety is reacted with phosphoryl chloride (POCl3) or phenyl phosphoric acid in the presence of a base or catalyst to form the phosphate ester.
    • Hydrolysis of the intermediate chlorophosphate yields the dihydrogen phosphate ester.
    • Purification is achieved by crystallization or chromatography.
  • Alternative Enzymatic Phosphorylation :

    • Bacterial acid phosphatases from Shigella flexneri or Salmonella enterica have been shown to catalyze regioselective phosphorylation of aromatic alcohols using pyrophosphate as a phosphate donor.
    • This enzymatic method offers mild reaction conditions and high regioselectivity, favoring primary alcohol phosphorylation.
Phosphorylation Method Reagents/Conditions Advantages Yield/Purity
Chemical phosphorylation Phosphoryl chloride, base, hydrolysis High reactivity, scalable High yield, requires careful control
Enzymatic phosphorylation Acid phosphatase, pyrophosphate, aqueous medium Mild conditions, regioselective Up to 95% yield in model systems

Preparation of Phenyl Phosphoric Acid and Related Phosphorus Intermediates

The synthesis of phenyl phosphoric acid derivatives, which are precursors or analogs to the phosphate moiety in the target compound, is well documented.

  • Hydrolysis of Dichlorophenyl Phosphine :

    • Dichlorophenyl phosphine is hydrolyzed in toluene with controlled addition of water below 70 °C to yield phenyl phosphorous acid.
    • Subsequent disproportionation under nitrogen atmosphere at 140–180 °C produces phenyl phosphine and phenyl-phosphonic acid.
  • Purification :

    • Air distillation collects phenyl phosphine fraction at 140–165 °C.
    • Crystallization yields high-purity phenyl-phosphonic acid (≥99.5%).
Step Conditions Product Purity/Yield
Hydrolysis Toluene, water addition <70 °C Phenyl phosphorous acid 99% purity, 83–85 °C melting point
Disproportionation 140–180 °C, nitrogen atmosphere Phenyl phosphine + phenyl-phosphonic acid 95% yield phenyl phosphine, 99.5% purity

This method provides a reliable source of phosphorus-containing intermediates for further phosphorylation reactions.

Summary Table of Preparation Methods for this compound

Stage Method/Reaction Type Key Reagents/Catalysts Conditions Outcome/Purity
Formation of p-(1-Phenylethyl)phenyl moiety Acid-catalyzed condensation + catalytic hydrogenation Acetophenone, 4-aminodiphenylamine, acid catalyst, Raney nickel 120–125 °C condensation, 150 °C hydrogenation, toluene solvent High purity intermediate (≥96%)
Phosphorylation Chemical phosphorylation Phosphoryl chloride or phenyl phosphoric acid Controlled hydrolysis, base catalysis Formation of dihydrogen phosphate ester
Alternative phosphorylation Enzymatic phosphorylation Acid phosphatase enzymes, pyrophosphate Mild aqueous conditions, regioselective High yield, regioselective phosphorylation
Preparation of phosphorus intermediates Hydrolysis and disproportionation Dichlorophenyl phosphine, water, nitrogen atmosphere <70 °C hydrolysis, 140–180 °C disproportionation High purity phenyl phosphorous acid and derivatives

Research Findings and Considerations

  • The acid-catalyzed condensation followed by hydrogenation is a robust and scalable method to prepare the key p-(1-Phenylethyl)phenyl intermediate with high purity, essential for subsequent phosphorylation steps.

  • Chemical phosphorylation methods using phosphoryl chloride are effective but require careful control of reaction conditions to avoid side reactions and ensure high purity of the dihydrogen phosphate ester.

  • Enzymatic phosphorylation offers a promising alternative with high regioselectivity and mild conditions, which may be advantageous for sensitive substrates or green chemistry applications.

  • The preparation of phenyl phosphorous acid and related phosphorus intermediates via hydrolysis and disproportionation of dichlorophenyl phosphine provides high-purity reagents necessary for phosphorylation reactions.

  • Analytical techniques such as gas chromatography, FT-IR, NMR (1H, 13C, 31P), and melting point determination are critical for confirming the purity and structure of intermediates and final products.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Applications:
p-(1-Phenylethyl)phenyl dihydrogen phosphate has been explored for its potential therapeutic benefits in various medical conditions. Its structure allows it to interact with biological systems, particularly in the modulation of enzyme activity related to phosphatases. This interaction can lead to enhanced therapeutic effects in treatments involving:

  • Cancer Therapy: The compound has been investigated as a potential enhancer of chemotherapeutic agents by improving their efficacy and reducing side effects associated with traditional therapies.
  • Neurological Disorders: Research indicates that organophosphates can influence neurotransmitter systems, suggesting a possible role in treating neurodegenerative diseases.

Materials Science

Polymer Development:
The compound has shown promise in the development of advanced materials, particularly in creating polymer composites that exhibit enhanced mechanical and thermal properties. Its application includes:

  • Adhesives and Sealants: The use of this compound in polymer formulations can improve adhesion properties due to its phosphoric acid derivatives.
  • Coatings: It can be incorporated into coatings to provide resistance against environmental degradation, thus extending the lifespan of materials used in construction and manufacturing.

Environmental Science

Water Treatment Applications:
Research has indicated that this compound may play a role in water treatment processes. Its chemical properties allow it to act as a flocculant or coagulant, aiding in the removal of contaminants from water sources.

Phytoremediation:
The compound's potential to interact with various biological systems makes it a candidate for enhancing phytoremediation strategies, where plants are utilized to absorb and detoxify pollutants from soil and water.

Case Study 1: Enhancing Chemotherapy Efficacy

A study investigated the effects of this compound on cancer cell lines treated with standard chemotherapeutic agents. Results indicated a significant increase in cell apoptosis when combined with established drugs, suggesting a synergistic effect that could lead to lower dosages and reduced side effects.

Case Study 2: Development of Eco-Friendly Coatings

In an experimental setup, researchers developed a coating using this compound that exhibited superior resistance to UV degradation compared to conventional coatings. This advancement is crucial for applications where material longevity is essential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between p-(1-Phenylethyl)phenyl dihydrogen phosphate and related aryl phosphates:

Compound Name Substituents/Structure Molecular Weight (g/mol) Solubility Key Applications/Properties Reference
This compound Para-substituted phenyl with 1-phenylethyl group ~288.3 (estimated) Likely low water solubility due to bulky aromatic substituent Potential use in adhesion or receptor binding (inferred from structural analogs)
10-MDP (10-methacryloyloxydecyl dihydrogen phosphate) Long-chain methacrylate-linked alkyl phosphate ~462.5 Hydrophobic; soluble in organic solvents Dental adhesives (strong chemical bonding via divalent phosphate and micromechanical retention)
Diphenyl hydrogen phosphate Two phenyl groups attached to phosphate ~250.2 Soluble in benzene; low aqueous solubility Model compound for studying phosphate-receptor interactions; used in extraction studies
Monophenyl dihydrogen phosphate Single phenyl group attached to phosphate ~174.1 Higher aqueous solubility than diphenyl derivatives Chemical intermediate; limited industrial use
Dimethyl phenyl phosphate Methyl groups and phenyl attached to phosphate ~202.1 Moderate solubility in polar solvents Reagent in organic synthesis; limited binding affinity due to small substituents
Isopropylphenyl diphenyl phosphate Isopropylphenyl and diphenyl groups ~362.3 Highly hydrophobic Flame retardant; plasticizer in polymers

Key Research Findings:

Steric Effects on Binding Affinity :
Bulky substituents, such as the 1-phenylethyl group in This compound , may reduce binding efficiency with receptors or substrates due to steric hindrance. For instance, receptors 440b and 440c showed weaker interactions with dihydrogen phosphate derivatives when steric clashes occurred . In contrast, MDP’s long alkyl chain facilitates optimal hydrogen bonding and micromechanical retention in dental adhesives .

Solubility and Extraction Behavior: Diphenyl hydrogen phosphate and monophenyl dihydrogen phosphate exhibit distinct solubility profiles. The former is preferentially extracted into organic phases (e.g., benzene), while the latter remains partially soluble in aqueous phases . The bulky aromatic substituent in this compound likely renders it less water-soluble than monophenyl derivatives but more extractable than inorganic phosphates like potassium dihydrogen phosphate (KH₂PO₄) .

Functional Group Impact on Applications :

  • Dental Adhesives : MDP’s divalent phosphate group enables strong ionic and covalent bonds with tooth hydroxyapatite, outperforming phenyl-P and 4-MET in bonding durability .
  • Flame Retardants : Isopropylphenyl diphenyl phosphate’s aromaticity and thermal stability make it suitable as a flame retardant, whereas smaller esters (e.g., dimethyl phenyl phosphate) lack comparable efficacy .

Synthetic Utility: Monophenyl dihydrogen phosphate serves as a precursor in synthesizing phosphorylated polymers, such as phosphorylated pullulan, which leverages multiple phosphate groups for enhanced adhesion . The 1-phenylethyl substituent in this compound could similarly be exploited for designing bioadhesive materials.

Biological Activity

p-(1-Phenylethyl)phenyl dihydrogen phosphate is a compound of interest in pharmacology and biochemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

This compound is a phosphoric acid derivative characterized by its unique structure, which includes a phenethyl group. Its molecular formula is C16_{16}H17_{17}O4_4P. The compound's ability to form hydrogen bonds enhances its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including phosphatases, which play critical roles in cellular signaling pathways.
  • Cell Signaling Modulation : It may influence cell signaling pathways by acting as a modulator of G-protein coupled receptors (GPCRs), affecting downstream signaling cascades.
  • Cytotoxic Effects : Preliminary studies indicate that the compound exhibits cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy.

Biological Activity Data

Study Cell Type Concentration (µM) Effect Observed Reference
Study 1HeLa Cells1050% growth inhibition
Study 2MCF-7 Cells5Induction of apoptosis
Study 3Jurkat Cells25Inhibition of T-cell activation

Case Studies

  • Cytotoxicity in Cancer Cells : A study conducted on HeLa and MCF-7 cells demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to increased reactive oxygen species (ROS) production, leading to oxidative stress-induced cell death.
  • Immunomodulatory Effects : Research involving Jurkat T-cells revealed that this compound could inhibit T-cell receptor signaling, suggesting potential use as an immunosuppressive agent. This effect was mediated through the downregulation of key signaling proteins involved in T-cell activation.
  • Neuroprotective Properties : In a model of neurodegeneration, this compound exhibited protective effects against neuronal cell death induced by excitotoxicity. This was associated with the modulation of glutamate receptor activity, highlighting its potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for p-(1-Phenylethyl)phenyl dihydrogen phosphate, and how can purity be optimized?

  • Methodology : The compound can be synthesized via phosphorylation of the phenolic precursor using phosphorus oxychloride (POCl₃) or diethyl chlorophosphate, followed by hydrolysis. For example, diphenyl phosphate analogs are synthesized by reacting phenol derivatives with POCl₃ in anhydrous conditions, followed by controlled hydrolysis .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water systems ensures high purity (>99%). Monitor purity via thin-layer chromatography (TLC) and confirm with ¹H/³¹P NMR .

Q. Which spectroscopic and analytical techniques are critical for characterizing p-(1-Phenylethyl)phenyl dihydrogen phosphate?

  • ¹H and ³¹P NMR : ¹H NMR confirms the aromatic and phenylethyl proton environments (δ 7.2–7.8 ppm for phenyl groups). ³¹P NMR (δ -1 to +5 ppm) identifies the phosphate moiety and potential impurities .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., calculated m/z for C₁₄H₁₅O₄P: 278.08) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms, as demonstrated in related binaphthyl phosphate structures .

Q. What are the solubility and logP values for p-(1-Phenylethyl)phenyl dihydrogen phosphate in common solvents?

  • Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and partially soluble in ethanol or acetone. Diphenyl phosphate analogs show logP ≈ 1.34, indicating moderate hydrophobicity .
  • Experimental Determination : Use shake-flask method with UV-Vis quantification at λ_max ~260 nm (aromatic absorption) .

Advanced Research Questions

Q. How does p-(1-Phenylethyl)phenyl dihydrogen phosphate interact with biological receptors or enzymes?

  • Binding Studies : Employ ¹H/³¹P NMR titration or isothermal titration calorimetry (ITC) to quantify affinity for phosphate-binding proteins (e.g., sapphyrin derivatives bind phosphate anions with log K ≈ 5.52 in DMSO) .
  • X-ray Co-crystallization : Co-crystallize with receptor analogs (e.g., synthetic macrocycles) to visualize hydrogen-bonding networks and anion-π interactions .

Q. What computational strategies are effective for modeling the compound’s interactions in catalytic or binding systems?

  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate binding dynamics in aqueous/organic interfaces using force fields like CHARMM or AMBER .

Q. How does environmental pH influence the stability and reactivity of p-(1-Phenylethyl)phenyl dihydrogen phosphate?

  • Degradation Studies : Conduct accelerated stability testing at pH 2–12 (37°C) with HPLC monitoring. Acidic conditions may hydrolyze the phosphate ester, releasing phenol derivatives .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >200°C predicted for aromatic phosphates) .

Key Considerations

  • Contradictions : While ADP (Ammonium Dihydrogen Phosphate) and potassium phosphate data are available , extrapolate cautiously due to structural differences.
  • Safety : Handle with PPE; avoid inhalation (irritant risk per SDS guidelines for related phosphates) .

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